molecular formula C6H7N3O4 B11907502 (S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Cat. No.: B11907502
M. Wt: 185.14 g/mol
InChI Key: DWGVULJXJYJICT-BYPYZUCNSA-N
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Description

(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is a heterocyclic compound that features a unique structure combining an imidazole ring with an oxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol typically involves the reaction of 1H-imidazole-2-thiones with epichlorohydrin in methanol in the presence of sodium hydroxide at room temperature . This reaction yields the desired oxazin-6-ol compound through a cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol involves its interaction with specific molecular targets. In the case of its use as an anti-tuberculosis drug intermediate, the compound targets bacterial enzymes and disrupts their function, leading to the inhibition of bacterial growth . The nitro group plays a crucial role in this mechanism, as it can undergo bioreduction to form reactive intermediates that damage bacterial DNA and proteins.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol include:

Uniqueness

What sets this compound apart is its specific combination of an imidazole ring with an oxazine ring, along with the presence of a nitro group

Properties

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

IUPAC Name

(6S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

InChI

InChI=1S/C6H7N3O4/c10-4-2-8-5(9(11)12)1-7-6(8)13-3-4/h1,4,10H,2-3H2/t4-/m0/s1

InChI Key

DWGVULJXJYJICT-BYPYZUCNSA-N

Isomeric SMILES

C1[C@@H](COC2=NC=C(N21)[N+](=O)[O-])O

Canonical SMILES

C1C(COC2=NC=C(N21)[N+](=O)[O-])O

Origin of Product

United States

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